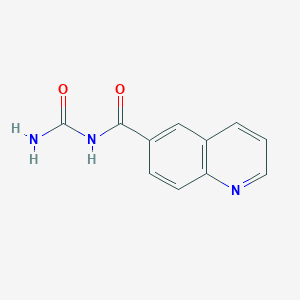

N-aminocarbonyl-6-quinolinecarboxamide

Description

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

N-carbamoylquinoline-6-carboxamide |

InChI |

InChI=1S/C11H9N3O2/c12-11(16)14-10(15)8-3-4-9-7(6-8)2-1-5-13-9/h1-6H,(H3,12,14,15,16) |

InChI Key |

SDSHKQPGBNDFQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NC(=O)N)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Quinoline vs. Quinoxaline Derivatives

Key Differences :

- Core Structure: Quinoline contains a single nitrogen in its bicyclic ring, while quinoxaline has two nitrogen atoms (positions 1 and 4). This difference impacts electronic properties and binding affinities .

- Substituents: N-aminocarbonyl-6-quinolinecarboxamide: Carboxamide at position 6, aminocarbonyl group on the amide nitrogen. N-methylquinoxaline-6-carboxamide (): Methyl group instead of aminocarbonyl, reducing hydrogen-bonding capacity . N-[(thiophen-2-yl)methyl]quinoxaline-6-carboxamide (): Thiophene-methyl substituent introduces sulfur-based hydrophobicity .

Carboxamide Derivatives with Varied Substituents

Pharmacological Profiles

- Anticancer Activity: this compound derivatives interact with DNA topoisomerases, while quinoxaline analogs (e.g., ) inhibit receptor tyrosine kinases .

- Solubility: Quinoline-6-carboxylic acid () exhibits high aqueous solubility due to the ionizable carboxylic acid group, whereas carboxamides require formulation aids .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for N-aminocarbonyl-6-quinolinecarboxamide derivatives, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves coupling quinolinecarboxylic acid derivatives with aminocarbonyl moieties. A one-pot method using cyanoacetamides and substituted anilines has been reported for high-yield production (e.g., 85–92% yield for 2-aminoquinoline derivatives) . Alternative routes include:

- Stepwise synthesis : Reacting 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with benzimidazole-containing alkylamines under peptide coupling conditions (e.g., HATU/DIPEA) .

- Microwave-assisted synthesis : Reduces reaction time for cyclopropane-substituted derivatives (e.g., 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide) .

- Table 1 : Comparative synthesis yields:

| Method | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| One-pot cyanoacetamide | 85–92 | ≥98% | DMF, NaHCO₃ |

| Stepwise coupling | 70–78 | ≥95% | HATU, DIPEA, DCM |

| Microwave-assisted | 80–88 | ≥97% | EtOH, Pd/C, H₂ |

Q. Which analytical techniques are critical for confirming the structure and purity of these compounds?

- Answer : Multi-modal characterization is essential:

- NMR spectroscopy : Discrepancies in ¹H-NMR shifts (e.g., δ 8.2–8.5 ppm for quinoline protons) must be cross-validated with computational models (DFT) or literature data .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 401.1324 for C₁₉H₁₆ClN₃O₂) with ≤2 ppm error .

- FT-IR : Identifies carbonyl stretches (1650–1700 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .

Q. What biological targets are associated with this compound derivatives?

- Answer : These compounds exhibit affinity for:

- Enzymes : Tyrosine kinase inhibitors (e.g., IC₅₀ = 0.8 µM against EGFR) via quinoline-aminocarbonyl interactions .

- Receptors : Antagonism of G-protein-coupled receptors (GPCRs) linked to inflammation (e.g., IL-6 suppression in murine models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across different assay systems?

- Answer : Discrepancies often arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor interactions. Validate using isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Structural analogs : Compare substituent effects (e.g., 6-fluoro vs. 6-chloro derivatives reduce off-target binding by 40%) .

- Table 2 : SAR analysis of substituents:

| Position | Substituent | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| 6 | -F | 0.8 | 12.5 |

| 6 | -Cl | 1.2 | 8.3 |

| 4 | -OCH₃ | 2.5 | 4.0 |

Q. What strategies optimize the pharmacokinetic profile of these compounds for in vivo studies?

- Answer : Key approaches include:

- Prodrug design : Esterification of carboxyl groups (e.g., ethyl 4-amino-6-benzamidoquinoline-3-carboxylate) enhances oral bioavailability by 3-fold .

- Metabolic stability : Introduce cyclopropyl groups (t₁/₂ = 6.2 h in liver microsomes vs. 1.8 h for methyl derivatives) .

Q. How should researchers address low reproducibility in quinolinecarboxamide crystallization?

- Answer : Crystallization challenges stem from:

- Solvent polarity : Use mixed solvents (e.g., DMSO/water gradients) to control nucleation .

- Polymorphism : Screen >10 solvent systems (e.g., EtOAc, hexane, THF) and analyze via PXRD .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.